Griseorhodin A

Antibacterial MRSA Antimicrobial Resistance

Choose Griseorhodin A for its validated superior potency vs. analogs: 3-fold more active than 8-methoxygriseorhodin C against MRSA (MIC 0.25 µg/mL), distinct telomerase inhibition (IC50 6–12 µM), and proven in vivo efficacy against VRE (ED50 18 µg/larva·g). Defined stereochemistry ensures reproducible SAR studies. Ideal benchmark for reverse transcriptase inhibition (IC50 7.38 µM). Guarantee research integrity with the authentic epoxyspiroketal pharmacophore.

Molecular Formula C25H16O12
Molecular Weight 508.4 g/mol
Cat. No. B076142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseorhodin A
Molecular FormulaC25H16O12
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O
InChIInChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3
InChIKeyMRNNMFMPNANLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseorhodin A: A Differentiated Polyketide Antibiotic for Research on Resistant Pathogens and Telomerase


Griseorhodin A is an aromatic polyketide antibiotic belonging to the rubromycin family, characterized by a unique epoxyspiroketal moiety crucial for its biological activity [1]. This compound, which is considered one of the most heavily oxidized bacterial polyketides known, is produced by various actinobacteria, including *Streptomyces* species [2]. It has been reported to possess a spectrum of activity, including inhibition of Gram-positive bacteria and several clinically relevant enzymes [3].

Why Griseorhodin A Cannot Be Interchanged with Other Rubromycins or Polyketides


Griseorhodin A possesses a unique chemical architecture that differentiates it from both its close relative, griseorhodin C, and other members of the larger rubromycin family. Key structural distinctions include a C-7 methyl group instead of a methyl ester [1], a stereochemical profile distinct from its analogs [2], and the presence of a crucial epoxyspiroketal pharmacophore [3]. These structural variations are not trivial; they directly translate to significant differences in biological activity, including a superior potency against drug-resistant bacteria [4] and a distinct inhibitory profile against human telomerase [5]. Substituting Griseorhodin A with a generic analog in a research setting would compromise the validity of comparative studies and could lead to inaccurate conclusions about structure-activity relationships and therapeutic potential.

Griseorhodin A: Quantified Differentiation Against Key Comparators


Superior Potency Against Methicillin-Resistant S. aureus (MRSA)

Griseorhodin A demonstrates a markedly lower Minimum Inhibitory Concentration (MIC) against MRSA compared to the structurally similar 8-methoxygriseorhodin C [1]. The data indicates Griseorhodin A is over 3-fold more potent in inhibiting MRSA growth under identical assay conditions.

Antibacterial MRSA Antimicrobial Resistance

Comparative Potency Against Vancomycin-Resistant E. faecalis (VRE)

Griseorhodin A is active against vancomycin-resistant *Enterococcus faecalis* (VRE), with an MIC of 2.0 µg/mL [1]. This level of activity is 8-fold lower than its own MIC against MRSA (0.25 µg/mL), but no direct comparator data for VRE is available for other griseorhodins. This establishes a critical baseline for future SAR studies on VRE activity within this compound class.

Antibacterial VRE Antimicrobial Resistance

Telomerase Inhibition: Class-Level Activity with a Quantified Range

Griseorhodin A inhibits human telomerase with an IC50 in the range of 6–12 µM [1]. This activity is comparable to but distinct from the most potent rubromycins, β- and γ-rubromycin and purpuromycin, which exhibit IC50 values of approximately 3 µM [2]. The epoxyspiroketal system is essential for this activity, as opening the spiroketal in related compounds like α-rubromycin dramatically reduces potency (IC50 > 200 µM) [3].

Telomerase Cancer Enzyme Inhibition

Reverse Transcriptase Inhibition: A Quantified Activity Profile

Griseorhodin A inhibits the Moloney murine leukemia virus reverse transcriptase (M-MLV RT) with an IC50 of 7.38 µM [1]. Its close analog, griseorhodin C, is less potent against the same enzyme (IC50 = 9.38 µM) [2]. This difference, while modest, highlights how a subtle stereochemical variation can impact target engagement.

Reverse Transcriptase HIV Antiviral

In Vivo Therapeutic Efficacy and Favorable Metabolic Profile

Griseorhodin A demonstrates therapeutic efficacy in a silkworm infection model against MRSA and VRE, with ED50 values of 2.5 and 18 µg/larva·g, respectively [1]. A pharmacokinetic analysis revealed an elimination half-life of 4.4 hours in the hemolymph [2]. This is the first reported in vivo evaluation of any griseorhodin compound, providing a unique and critical dataset not available for its close analogs.

In Vivo Pharmacokinetics Efficacy

Validated Research Applications for Griseorhodin A


Structure-Activity Relationship (SAR) Studies for Anti-MRSA Agents

Griseorhodin A's low MIC of 0.25 µg/mL against MRSA [1] makes it a potent lead compound and a crucial benchmark for SAR studies. Its 3-fold higher potency over 8-methoxygriseorhodin C [2] provides a clear quantitative structure-activity relationship that can guide the synthesis and evaluation of new analogs aimed at improving potency and overcoming resistance mechanisms in *Staphylococcus aureus*.

Exploration of Telomerase as a Therapeutic Target

Griseorhodin A's IC50 of 6–12 µM against human telomerase [1] positions it as a valuable tool for investigating the role of telomerase in cancer cell immortalization. Its potency is within a defined window between the most potent rubromycins (~3 µM) and inactive spiroketal-opened analogs (>200 µM) [2], making it an ideal intermediate for probing the structure-activity relationship of this important anticancer target.

In Vivo Validation of Anti-VRE Therapies

The availability of in vivo efficacy data for Griseorhodin A against VRE (ED50 of 18 µg/larva·g) [1] provides a validated starting point for researchers needing to test new therapies in an animal model. This data, combined with its favorable pharmacokinetic profile (t1/2 of 4.4 hours) [2], uniquely positions Griseorhodin A as a reference standard for in vivo studies targeting vancomycin-resistant *Enterococcus faecalis*, a significant clinical challenge.

Chemical Biology Probes for Reverse Transcriptase Inhibition

With a quantifiably higher potency against M-MLV reverse transcriptase than its close analog griseorhodin C (IC50 of 7.38 µM vs. 9.38 µM) [1], Griseorhodin A is the preferred chemical probe for studies focused on reverse transcriptase inhibition. Its defined stereochemistry [2] ensures experimental reproducibility, which is critical for mechanistic studies investigating the enzyme's function and its inhibition by natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseorhodin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.